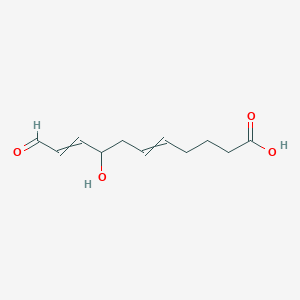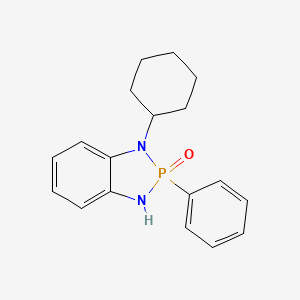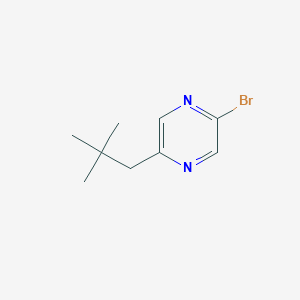
8-Hydroxy-11-oxoundeca-5,9-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-11-oxoundeca-5,9-dienoic acid is a medium-chain fatty acid with the molecular formula C11H16O4 This compound is characterized by the presence of hydroxyl and oxo functional groups, as well as conjugated double bonds
Preparation Methods
The synthesis of 8-Hydroxy-11-oxoundeca-5,9-dienoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 8-hydroxyundeca-5,9-dienoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
8-Hydroxy-11-oxoundeca-5,9-dienoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 11-oxoundeca-5,9-dienoic acid, while reduction can yield 8-hydroxyundeca-5,9-dienoic acid.
Scientific Research Applications
8-Hydroxy-11-oxoundeca-5,9-dienoic acid has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role as a metabolite in certain organisms. In medicine, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Additionally, it has applications in the industry as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-11-oxoundeca-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
8-Hydroxy-11-oxoundeca-5,9-dienoic acid can be compared with other similar compounds, such as 11-oxo-undeca-5,8-dienoic acid and 8-hydroxy-6-oxooctadeca-9,12-dienoic acid. These compounds share similar structural features, including the presence of hydroxyl and oxo groups, as well as conjugated double bonds. each compound has unique properties and potential applications. For example, 11-oxo-undeca-5,8-dienoic acid is also a medium-chain fatty acid, but it differs in the position of the double bonds and functional groups, which can affect its reactivity and biological activity.
References
Properties
CAS No. |
922508-97-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
8-hydroxy-11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C11H16O4/c12-9-5-7-10(13)6-3-1-2-4-8-11(14)15/h1,3,5,7,9-10,13H,2,4,6,8H2,(H,14,15) |
InChI Key |
ZYXCDYSXZQNGMT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCC(C=CC=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)

![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)



![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)

![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)

